Azido-PEG3-Sulfone-PEG4-acid

Overview

Description

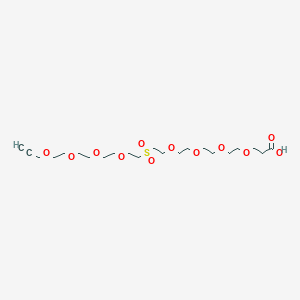

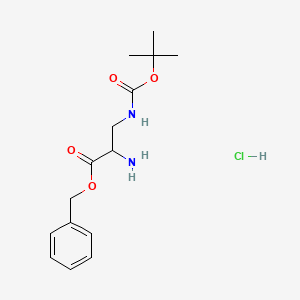

Azido-PEG3-Sulfone-PEG4-acid is a PEG linker containing one azide group with a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) forming a stable amide bond . The azide group enables Click Chemistry . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

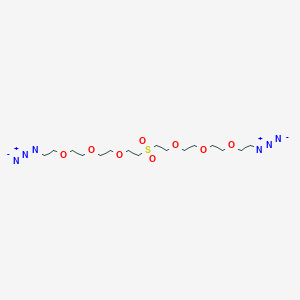

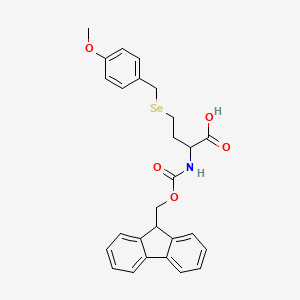

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Molecular Structure Analysis

The molecular formula of this compound is C19H37N3O11S . Its molecular weight is 515.6 g/mol .Chemical Reactions Analysis

This compound is a click chemistry reagent, it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis

This compound has a molecular weight of 515.6 g/mol . It is a PEG derivative containing one azide group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .Scientific Research Applications

Catalytic and Synthetic Applications

Azido-PEG3-Sulfone-PEG4-acid and its derivatives have been widely utilized in various synthetic applications. For instance, PEG-bound sulfonic acid, a modified polyethylene glycol, has shown remarkable efficiency as a polymeric catalyst in the synthesis of organic compounds, offering short reaction times and excellent yields. Notably, these catalysts have demonstrated significant antiviral activity against specific viruses (Naidu et al., 2012). Moreover, azido-terminated heterobifunctional poly(ethylene glycol) derivatives have been synthesized with high efficiency, offering a platform for "click" conjugation chemistry, which is crucial in the design of complex molecules (Hiki & Kataoka, 2007).

Nanotechnology and Material Science

This compound derivatives have also found significant applications in nanotechnology and material science. For instance, a sulfonated-polyethylene glycol-coated Fe3O4 nanocomposite was developed as an efficient and ecological nanocatalyst for the selective oxidation of sulfides. This magnetic nanocatalyst showcased excellent performance and could be easily retrieved and recycled, maintaining its catalytic behavior over multiple reaction runs (Mirfakhraei et al., 2018). Additionally, the interaction of PEG with sulfonated polyphenylenesulfone (sPPSU) in membrane fabrication has been studied, revealing significant roles of PEG in enhancing the physicochemical properties and membrane formation process (Feng et al., 2017).

Bioconjugation and Targeted Drug Delivery

In the realm of bioconjugation and targeted drug delivery, azido-functionalized PEG derivatives have gained prominence. They enable the precise conjugation of various ligands through the 1,3-dipolar cycloaddition reaction condition, a cornerstone of click chemistry (Semple et al., 2016). This functionality is crucial for the development of smart drug delivery systems and bioconjugates with improved performance and specificity.

Environmental and Green Chemistry

This compound derivatives are also playing a pivotal role in promoting environmental sustainability. For instance, PEG-400 has been utilized as an efficient and eco-friendly reaction medium for the synthesis of sulfonyl azides, marking a step forward in green chemistry due to its mild reaction conditions and high yields (Zeng & Shao, 2013).

Mechanism of Action

Target of Action

Azido-PEG3-Sulfone-PEG4-acid is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . The compound contains an azide group that can react with molecules containing alkyne groups .

Mode of Action

The compound operates through a mechanism known as Click Chemistry . The azide group in the compound undergoes a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction forms a stable triazole linkage . Additionally, the terminal carboxylic acid of the compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU), forming a stable amide bond .

Biochemical Pathways

The compound plays a crucial role in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The hydrophilic PEG spacer in the compound increases its solubility in aqueous media . This property is crucial for the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and impacts its bioavailability.

Result of Action

The result of the compound’s action is the selective degradation of target proteins . This degradation is achieved through the ubiquitin-proteasome system, which is exploited by PROTACs .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of copper ions is necessary for the copper-catalyzed azide-alkyne cycloaddition reaction . Additionally, the compound’s solubility in aqueous media can be affected by the pH and temperature of the environment . .

Safety and Hazards

Azido-PEG3-Sulfone-PEG4-acid is not classified as a hazard . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . Assure adequate flushing of the eyes by separating the eyelids with fingers . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, seek medical attention .

Future Directions

properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37N3O11S/c20-22-21-2-4-28-6-8-30-11-13-32-15-17-34(25,26)18-16-33-14-12-31-10-9-29-7-5-27-3-1-19(23)24/h1-18H2,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRWRFOESMUATQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCS(=O)(=O)CCOCCOCCOCCN=[N+]=[N-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37N3O11S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801137092 | |

| Record name | 4,7,10,13,19,22,25-Heptoxa-16-thiaheptacosanoic acid, 27-azido-, 16,16-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801137092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2055024-42-3 | |

| Record name | 4,7,10,13,19,22,25-Heptoxa-16-thiaheptacosanoic acid, 27-azido-, 16,16-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2055024-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13,19,22,25-Heptoxa-16-thiaheptacosanoic acid, 27-azido-, 16,16-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801137092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

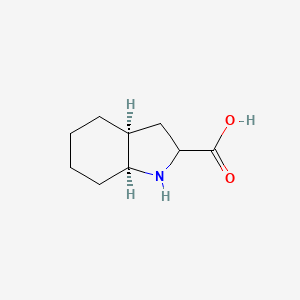

![tert-Butyl 5-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B3325022.png)

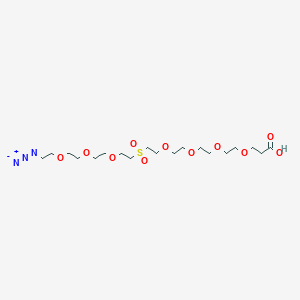

![1,3-Diazabicyclo[3.2.1]octane](/img/structure/B3325029.png)

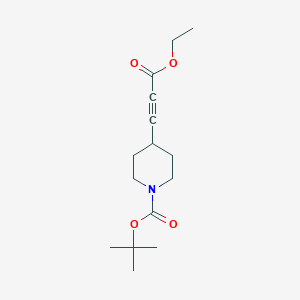

![ethyl (2E)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-hydroxypiperidin-3-ylidene]acetate](/img/structure/B3325030.png)

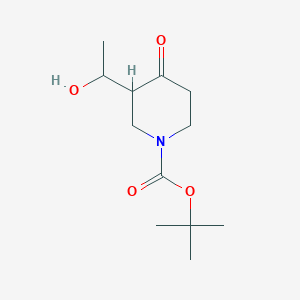

![(6-Methoxybenzo[d]thiazol-2-yl)methanol](/img/structure/B3325072.png)